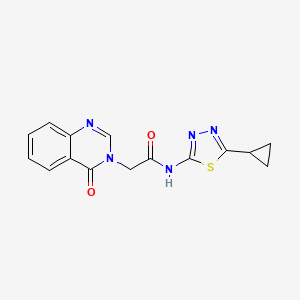![molecular formula C19H18BrCl2N3O2 B4984805 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4984805.png)
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as BCI-121, has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets in cells. In the case of voltage-gated sodium channels, N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide binds to the channel pore and blocks the movement of sodium ions through the channel. This leads to a decrease in the excitability of neurons and a reduction in the frequency and amplitude of action potentials.
In the case of PARP-1 inhibition, N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide binds to the enzyme and prevents it from carrying out its normal function of repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide are varied and depend on the specific molecular targets that it interacts with. In the case of voltage-gated sodium channels, N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide can lead to a decrease in neuronal excitability and a reduction in the frequency and amplitude of action potentials. This can have implications for the treatment of conditions such as epilepsy and neuropathic pain.
In the case of PARP-1 inhibition, N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide can lead to the accumulation of DNA damage and ultimately cell death. This can be useful in the treatment of cancer, as cancer cells often have defects in their DNA repair mechanisms and are more susceptible to DNA damage.
实验室实验的优点和局限性
One advantage of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide is its specificity for certain molecular targets, such as voltage-gated sodium channels and PARP-1. This allows researchers to study the effects of targeting these specific molecules without affecting other cellular processes.
One limitation of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide is its potential toxicity, as it can affect the activity of important cellular processes. Additionally, the synthesis of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide can be complex and time-consuming, making it difficult to produce in large quantities.
未来方向
There are a number of future directions for the study of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide. One direction is the continued investigation of its potential applications in the treatment of epilepsy, neuropathic pain, and other neurological disorders. Another direction is the development of more efficient and scalable synthesis methods for N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide, which would allow for larger quantities to be produced for use in research and potential drug development. Finally, the study of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide as a potential treatment for tuberculosis and other infectious diseases is an area of ongoing research.
合成方法
The synthesis of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide involves several steps. First, 5-bromo-2-chlorobenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-chloro-3-nitrophenyl)piperazine to form the intermediate compound. Finally, this intermediate is reduced with sodium borohydride and acetylated to yield the final product.
科学研究应用
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide has been shown to inhibit the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. This inhibition can lead to a decrease in neuronal excitability, making N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide a potential treatment for conditions such as epilepsy and neuropathic pain.
In cancer research, N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the activity of the enzyme PARP-1. This enzyme is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide has also been studied as a potential drug candidate for the treatment of tuberculosis, as it has been shown to inhibit the growth of Mycobacterium tuberculosis.
属性
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrCl2N3O2/c1-12(26)24-6-8-25(9-7-24)18-5-3-14(11-17(18)22)23-19(27)15-10-13(20)2-4-16(15)21/h2-5,10-11H,6-9H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTAULXYWYULPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrCl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-furoylamino)benzoyl]tyrosine](/img/structure/B4984726.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4984730.png)
![4-({3-[(3-chlorophenyl)amino]-2-quinoxalinyl}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4984744.png)
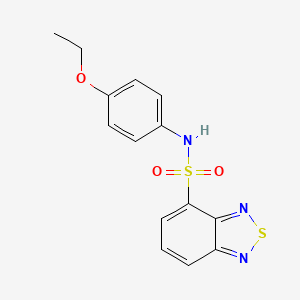
![4-{[2-fluoro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4984759.png)

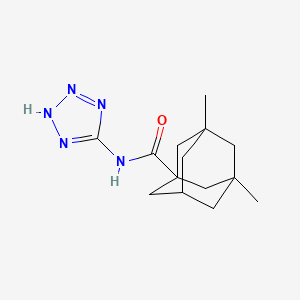
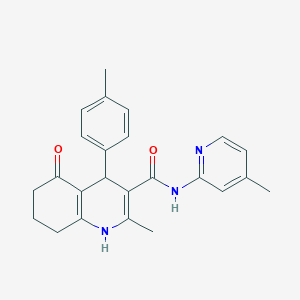
![N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide](/img/structure/B4984778.png)
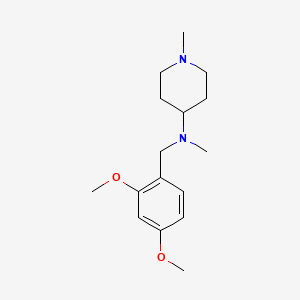
amino]-N-(3,4-difluorophenyl)benzamide](/img/structure/B4984792.png)
![8-[(4-chlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4984793.png)
